molecular formula C12H16O2 B15175714 2-Methyl-2-phenethyl-1,3-dioxolane CAS No. 69246-00-0

2-Methyl-2-phenethyl-1,3-dioxolane

Cat. No.: B15175714
CAS No.: 69246-00-0
M. Wt: 192.25 g/mol
InChI Key: OJOLQQYGVSXYOP-UHFFFAOYSA-N
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Description

2-Methyl-2-phenethyl-1,3-dioxolane is a cyclic acetal of significant value in organic synthesis and materials science research. This compound serves primarily as a protected form of a carbonyl compound, likely a ketone or aldehyde, with the 1,3-dioxolane group providing stability to a wide range of basic, neutral, and nucleophilic conditions . This makes it an indispensable intermediate in multi-step synthetic sequences, allowing researchers to manipulate other functional groups on the molecule without affecting the masked carbonyl . The stability profile of 1,3-dioxolanes like this one means they are typically resistant to strong bases, including lithium diisopropylamide (LDA) and Grignard reagents (RMgX), but can be cleaved under specific acidic conditions to regenerate the original carbonyl group . In practical research applications, this compound could be utilized as a key building block or co-monomer in polymer chemistry, contributing to the development of materials with tunable properties. Its mechanism of action revolves around its reversibility; the acetal is stable during synthetic operations but can be hydrolyzed in the presence of aqueous acid or other deprotecting agents like catalytic iodine or indium(III) triflate in wet solvents . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69246-00-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methyl-2-(2-phenylethyl)-1,3-dioxolane

InChI

InChI=1S/C12H16O2/c1-12(13-9-10-14-12)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

OJOLQQYGVSXYOP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 Methyl 2 Phenethyl 1,3 Dioxolane

Ketalization Reactions for 1,3-Dioxolane (B20135) Formation

The most direct and widely employed method for synthesizing 2-methyl-2-phenethyl-1,3-dioxolane is the ketalization of 4-phenyl-2-butanone with ethylene (B1197577) glycol. This reaction involves the formation of a five-membered dioxolane ring, effectively protecting the ketone's carbonyl group.

The condensation of 4-phenyl-2-butanone with ethylene glycol is typically catalyzed by an acid. vaia.combrainly.com The mechanism commences with the protonation of the carbonyl oxygen of the ketone by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. brainly.comyoutube.com One of the hydroxyl groups of ethylene glycol then attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. vaia.comyoutube.com Subsequent proton transfer and elimination of a water molecule, often aided by azeotropic removal with a suitable solvent like toluene (B28343), drives the equilibrium towards the final product. The second hydroxyl group of the ethylene glycol then attacks the resulting oxonium ion, and after deprotonation, the stable 1,3-dioxolane ring is formed. vaia.comyoutube.com

A variety of acid catalysts, including both Brønsted and Lewis acids, have been explored to optimize the synthesis of 1,3-dioxolanes. acs.org Traditional Brønsted acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. acs.orgprepchem.com For instance, the synthesis of a similar compound, 2-(3-methyl-2-thienyl)-1,3-dioxolane, is achieved using a trace amount of p-toluenesulfonic acid in toluene under reflux with a Dean-Stark apparatus to remove water. prepchem.com

Lewis acids have also been shown to be effective catalysts. The cooperative effects of Lewis and Brønsted acids have been investigated in related syntheses, where the Lewis acid can further activate the carbonyl group. nih.gov The choice of catalyst can significantly impact the reaction rate and selectivity. For example, in some acetalization reactions, milder catalysts are preferred to avoid side reactions, especially when acid-sensitive functional groups are present in the starting materials. acs.org

Table 1: Comparison of Catalytic Systems for Dioxolane Formation

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid, Sulfuric acid, Hydrochloric acidReadily available, effectiveCan be corrosive, may require neutralization
Lewis Acids Metal halides (e.g., FeCl₃, ZnCl₂)Can be highly efficient, may offer different selectivityMay be sensitive to moisture, can be more expensive
Solid Acids Zeolites, Acidic resinsEasily separable, reusableMay have lower activity than homogeneous catalysts

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. Key parameters include temperature, reaction time, catalyst loading, and the efficiency of water removal. The use of a Dean-Stark apparatus or a dehydrating agent is crucial to drive the equilibrium towards the product by continuously removing the water formed during the reaction. prepchem.com

The choice of solvent also plays a role. Toluene is a common solvent as it forms an azeotrope with water, facilitating its removal. prepchem.com The concentration of the reactants and the catalyst loading must be carefully optimized to maximize the yield while minimizing the formation of byproducts. In some cases, an excess of ethylene glycol may be used to shift the equilibrium towards the desired ketal.

Transketalization Routes to this compound

Transketalization, also known as acetal (B89532) exchange, offers an alternative route to this compound. This method involves the reaction of 4-phenyl-2-butanone with a pre-formed acetal or ketal, such as 2,2-dimethyl-1,3-dioxolane (B146691) (the ketal of acetone (B3395972) and ethylene glycol), in the presence of an acid catalyst. The equilibrium is driven by the removal of the more volatile ketone (acetone in this case). This method can be advantageous under certain conditions, particularly when direct ketalization is sluggish or leads to side products. The transacetalization of solketal (B138546) has been demonstrated as an effective method for the synthesis of other acetals. researchgate.net

Emerging Synthetic Strategies for Dioxolane Ring Construction

While the acid-catalyzed condensation remains the primary method, research into new synthetic strategies for constructing the 1,3-dioxolane ring is ongoing. These emerging methods often focus on milder reaction conditions, higher efficiency, and greater substrate scope. For example, methods involving the use of hypervalent iodine reagents have been developed for the stereoselective formation of substituted 1,3-dioxolanes. nih.gov Another approach involves the reaction of α,β-unsaturated ketones with a combination of sodium periodate (B1199274) and hydroxylamine (B1172632) hydrochloride, followed by reaction with ethylene glycol in the presence of a base. rsc.org Additionally, metal-free, redox-neutral methods have been developed, such as the thiol-promoted addition of 1,3-dioxolane to imines. organic-chemistry.org These novel strategies, while not yet standard for the industrial production of this compound, highlight the continuous development in the field of heterocyclic chemistry.

Stereocontrolled Synthesis of Chiral 2,2-Disubstituted 1,3-Dioxolane Systems

The synthesis of chiral 2,2-disubstituted 1,3-dioxolanes is an area of significant research interest, particularly for applications in asymmetric synthesis and pharmaceuticals. researchgate.netmdpi.com While this compound itself is achiral, the methodologies developed for chiral analogues are relevant. Stereocontrolled synthesis can be achieved by using chiral starting materials, such as chiral diols or ketones, or by employing chiral catalysts. For instance, Rh(II)-catalyzed asymmetric three-component cascade reactions have been used for the synthesis of chiral 1,3-dioxoles with high enantioselectivity. rsc.org The stereoselective formation of substituted 1,3-dioxolanes has also been achieved through a three-component assembly involving the oxidation of alkenes with hypervalent iodine. nih.gov These advanced synthetic methods provide pathways to optically active dioxolanes that can serve as chiral building blocks in organic synthesis.

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 2 Phenethyl 1,3 Dioxolane

Ring Cleavage Reactions of the 1,3-Dioxolane (B20135) Moiety

The cleavage of the 1,3-dioxolane ring is a characteristic reaction of this class of compounds and can be initiated by various reagents and conditions.

The acid-mediated hydrolysis of 1,3-dioxolanes is a fundamental reaction that results in the cleavage of the acetal (B89532) to the corresponding ketone (in this case, phenethyl methyl ketone) and ethylene (B1197577) glycol. The mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water or an alcohol, leading to the formation of a hemiacetal, which subsequently decomposes to the final products.

The rate of hydrolysis is dependent on the pH of the medium and the structure of the dioxolane. Generally, the reaction is much faster in acidic conditions. Studies on the hydrolysis of acetals of p-(dimethylamino)benzaldehyde have shown general acid catalysis, indicating that the rate-determining step is the proton transfer to the acetal. nih.gov The stability of the carbocation formed upon ring opening plays a crucial role; substituents that can stabilize the positive charge, such as aryl groups, can facilitate the cleavage.

The hydrolysis of epoxides, which share some mechanistic similarities with the ring-opening of protonated dioxolanes, is accelerated by structural features that stabilize the incipient carbocation, favoring an SN1-like mechanism. viu.ca In the case of 2-Methyl-2-phenethyl-1,3-dioxolane, the phenethyl group can provide some stabilization to the carbocation intermediate.

Table 1: Conditions for Acid-Mediated Hydrolysis of Related Dioxolanes

Dioxolane DerivativeReagent/ConditionsProduct(s)Reference
1,3-Dioxolanes and 1,3-DioxanesCatalytic cerium(III) triflate in wet nitromethaneCorresponding aldehydes and ketones organic-chemistry.org
O,O-acetals and O,O-ketalsCatalytic iodine in wet solventCorresponding aldehydes and ketones organic-chemistry.org
2-Phenyl-1,3-dithiane (a thioacetal analog)Thallium(III), mercury(II), or silver(I) ions in aqueous dioxaneBenzaldehyde and propane-1,3-dithiol mdpi.com

The 1,3-dioxolane ring can be opened reductively using various hydride reagents to yield mono-protected diols. The choice of the reducing agent and the substitution pattern on the dioxolane ring can lead to different regioselectivities.

Commonly used hydride reagents include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that can cleave the dioxolane ring. chem-station.com In combination with Lewis acids like aluminum trichloride (B1173362) (AlCl₃), it can achieve regioselective ring opening. researchgate.net

Diisobutylaluminum hydride (DIBAL-H): A versatile reducing agent that can also effect the reductive cleavage of dioxolanes. Its Lewis acidic nature can play a role in coordinating to one of the oxygen atoms, facilitating the ring opening. researchgate.net

Triethylsilane (Et₃SiH): Used under acidic conditions (e.g., with trifluoroacetic acid), it can reductively open acetals. chem-station.com

The mechanism of reductive ring opening often involves the coordination of a Lewis acid (which can be the metal center of the hydride reagent itself or an added Lewis acid) to one of the oxygen atoms. This is followed by the delivery of a hydride to the C2 carbon, leading to the cleavage of the C-O bond. In the case of unsymmetrical dioxolanes, the regioselectivity of the attack is influenced by both steric and electronic factors. For example, in carbohydrate-derived benzylidene acetals, the direction of ring opening can be controlled by the choice of reagent to selectively afford either the primary or secondary benzyl (B1604629) ether. researchgate.net

Table 2: Hydride Reagents for Reductive Ring Opening of Acetals

ReagentSubstrate TypeKey FeaturesReference
LiAlH₄ / AlCl₃Carbohydrate 1,3-dioxane (B1201747) acetalsRegioselective opening to give benzyl ethers. researchgate.net
DIBAL-Hp-Methoxybenzylidene acetals in carbohydratesRing opening occurs at the least hindered oxygen. researchgate.net
NaBH₃CN / TFABenzylidene acetals in carbohydratesHigh yielding and fully regiospecific transformation. researchgate.net
Et₃SiH / TFACarbohydrate-derived oxetane (B1205548) acetalsAllows for the use of ester functionalities in the substrate. researchgate.net

Lewis acids can promote the cleavage of the 1,3-dioxolane ring by coordinating to one of the oxygen atoms, which makes the C2 carbon more electrophilic and susceptible to nucleophilic attack. This is a common strategy for both the deprotection of acetals and for their use in synthetic transformations. thieme-connect.de

A variety of Lewis acids can be employed for this purpose, including:

Boron trifluoride diethyl etherate (BF₃·OEt₂): A widely used Lewis acid for acetal cleavage and other transformations. nih.gov

Lanthanide salts: Lanthanum(III) nitrate (B79036) hexahydrate has been shown to be an effective and mild Lewis acid catalyst for the cleavage of cyclic ethers with acid chlorides under solvent-free conditions. mdpi.com

Elemental Iodine: Iodine can act as a mild Lewis acid catalyst for the cleavage of cyclic ethers with acyl chlorides. mdpi.com

Oxidative Transformations of Dioxolane Derivatives

The 1,3-dioxolane ring is generally stable to many oxidizing agents. thieme-connect.de However, under certain conditions, it can undergo oxidative cleavage. For example, the oxidation of cyclic acetals with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield hydroxy alkyl esters. organic-chemistry.orgscribd.com Another method involves the use of molecular oxygen in the presence of a catalytic system, such as N-hydroxyphthalimide (NHPI) and cobalt(II) acetate, to oxidize acetals to esters. organic-chemistry.org

A stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene. nih.govresearchgate.net This reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net

Table 3: Oxidative Transformations of Dioxolane Derivatives

Reagent/Catalyst SystemSubstrate TypeProduct TypeReference
m-CPBACyclic acetalsHydroxy alkyl esters organic-chemistry.orgscribd.com
O₂ / N-hydroxyphthalimide / Co(OAc)₂Various acetalsEsters organic-chemistry.org
PhI(OAc)₂ / BF₃·OEt₂Alkenes + Carboxylic acidsSubstituted dioxolanes nih.govresearchgate.net

Electrophilic and Nucleophilic Reactions Involving the Dioxolane Ring

The 1,3-dioxolane ring can participate in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The formation of a 1,3-dioxolan-2-yl cation, typically through the action of a Lewis acid, generates a potent electrophile. nih.govresearchgate.net This cation can then be trapped by a variety of nucleophiles. For example, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane and benzotriazole can act as a versatile electrophilic formylating agent in reactions with Grignard and organozinc reagents. organic-chemistry.org

Nucleophilic Reactions: Direct nucleophilic attack on the C2 carbon of the dioxolane ring is generally difficult unless the ring is activated. Activation can be achieved by the presence of an electron-withdrawing group or through coordination with a Lewis acid. The reaction of 2-(α-haloalkyl)thiiranes (thiirane is a sulfur analog of oxirane) with nucleophiles can proceed via different pathways depending on the solvent, highlighting the subtle balance of factors that govern these reactions. mdpi.com In a related context, the reaction of 2-chloromethylthiirane with sulfonamides in the presence of a base can lead to either N-(thiiran-2-ylmethyl)- or N-(thietan-3-yl)sulfonamides, depending on the solvent. mdpi.com

Radical-Mediated Processes and Polymerization Behavior of Dioxolane Analogs

The 1,3-dioxolane ring itself is relatively stable to radicals. However, certain substituted dioxolanes can undergo radical-mediated reactions and polymerization. A notable example is the radical ring-opening polymerization of 2-methylene-1,3-dioxolane (B1600948) derivatives. For instance, 2-methylene-4-phenyl-1,3-dioxolane has been used as a comonomer in nitroxide-mediated polymerization to produce degradable polymers.

The polymerization of 1,3-dioxolane can be initiated by cationic initiators, such as Lewis acids or protic acids. researchgate.netcapes.gov.br The resulting polymer, poly(1,3-dioxolane), consists of alternating oxymethylene and oxyethylene units. capes.gov.br It has been observed that substituents at the C2 position of the dioxolane ring can hinder polymerization. researchgate.net

In contrast, 4-methylene-1,3-dioxolanes with electron-withdrawing groups at the C2 position can be polymerized with cationic catalysts without cleavage of the dioxolane ring. researchgate.net A thiol-promoted, site-specific addition of 1,3-dioxolane to imines via a radical chain process has also been reported, leading to the formation of protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org This reaction demonstrates the ability of the dioxolane ring to participate in radical processes under specific conditions.

Table 4: Polymerization Behavior of Dioxolane Analogs

MonomerPolymerization TypeInitiator/ConditionsPolymer CharacteristicsReference
1,3-DioxolaneCationicLewis acids (e.g., AlI₃), perchloric acidCrystalline solid with alternating ether linkages. researchgate.netcapes.gov.br
2-Methylene-4-phenyl-1,3-dioxolaneRadical Ring-OpeningUsed as a comonomer in nitroxide-mediated polymerizationProduces degradable PMMA-rich copolymers. nih.gov
2-(Chlorinated methyl)-4-methylene-1,3-dioxolanesCationicLewis acid complexes of low reactivityHigh-melting solids with good fire resistance. researchgate.net

Impact of the Phenethyl Substituent on Reaction Kinetics and Thermodynamics

Electronic Effects:

The phenethyl substituent is generally considered to be weakly electron-donating through inductive effects. This is due to the sp³-hybridized carbon atoms of the ethyl chain, which are less electronegative than the sp²-hybridized carbons of a phenyl ring directly attached to the reaction center. In the acid-catalyzed hydrolysis of ketals, the rate-determining step typically involves the formation of a carbocationic intermediate (an oxocarbenium ion) upon cleavage of one of the C-O bonds of the dioxolane ring.

Steric Effects:

Steric hindrance plays a crucial role in determining the rate of hydrolysis. The bulky phenethyl group can impede the approach of the nucleophile (water) to the carbocationic intermediate. This steric hindrance raises the energy of the transition state, leading to a decrease in the reaction rate. The magnitude of this effect depends on the conformation of the phenethyl group and its interaction with the dioxolane ring and the incoming nucleophile.

However, based on general principles of physical organic chemistry, we can make qualitative predictions. The hydrolysis rate of this compound would be expected to be slower than that of 2,2-dimethyl-1,3-dioxolane (B146691) due to the increased steric bulk of the phenethyl group compared to a methyl group. In comparison to 2-methyl-2-phenyl-1,3-dioxolane (B8808167), where the electron-withdrawing phenyl group is directly attached to the reaction center, the phenethyl-substituted compound would likely hydrolyze at a different rate, though the exact difference would depend on the balance between the reduced electron-withdrawing effect and the increased steric hindrance.

A systematic study comparing the hydrolysis rates and activation parameters of a series of 2-substituted-2-methyl-1,3-dioxolanes would be necessary to precisely delineate the impact of the phenethyl substituent. Such a study would involve measuring the rate constants (k) at various temperatures to determine the activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

Hypothetical Data Comparison:

To illustrate the type of data required for a thorough analysis, a hypothetical data table is presented below. These values are not experimental and are for illustrative purposes only.

Substituent (R in 2-Methyl-2-R-1,3-dioxolane)Relative Rate of Hydrolysis (k_rel)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Methyl1.020.5-5.2
Ethyl0.821.0-6.0
Isopropyl0.521.8-7.5
Phenyl0.222.5-8.1
Phenethyl (Predicted to be between 0.5 and 0.8) (Predicted to be around 21.2) (Predicted to be around -6.5)

In this hypothetical table, the phenethyl-substituted dioxolane is predicted to have a hydrolysis rate intermediate between that of the ethyl and isopropyl-substituted compounds, reflecting a balance of its electronic and steric effects. The slightly higher predicted enthalpy of activation compared to the ethyl-substituted compound would be due to increased steric strain in the transition state.

Stereochemical Aspects and Chiral Applications of Dioxolane Systems

Analysis of Diastereoisomerism and Enantiomerism in 2-Methyl-2-phenethyl-1,3-dioxolane

The molecule this compound possesses at least one stereocenter at the C2 position of the dioxolane ring, as this carbon is bonded to four different groups: a methyl group, a phenethyl group, and two oxygen atoms of the ring. The presence of this chiral center means that the compound can exist as a pair of enantiomers.

Furthermore, if the 1,3-dioxolane (B20135) ring itself is derived from a chiral diol, such as (R,R)- or (S,S)-1,2-ethanediol, additional stereocenters are introduced at the C4 and C5 positions. This creates the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. masterorganicchemistry.com For example, the reaction of a racemic mixture of a chiral diol with a ketone will lead to the formation of diastereomeric dioxolanes. The relationship between stereoisomers with multiple chiral centers can be defined by comparing their R/S configurations; enantiomers have opposite configurations at all chiral centers, while diastereomers have the same configuration at one or more, but not all, chiral centers. masterorganicchemistry.comyoutube.com

The analysis and differentiation of these stereoisomers are commonly achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The distinct spatial arrangement of atoms in diastereomers leads to different chemical environments for the nuclei, resulting in unique chemical shifts and coupling constants in their NMR spectra. chemrxiv.org In cases where NMR spectra are complex, chiral shift reagents, such as Eu(hfc)3, can be employed to induce separation of signals for enantiomers, allowing for their spectroscopic discrimination. nih.gov Chiroptical techniques like electronic circular dichroism (ECD) are also valuable for determining the absolute configuration of chiral molecules, although their application can sometimes be limited if the molecule lacks a suitable chromophore. nih.govmdpi.com

Strategies for Asymmetric Synthesis of Chiral Dioxolane Derivatives

The synthesis of enantiomerically pure or enriched chiral dioxolane derivatives is a significant objective in organic synthesis. Several key strategies are employed to achieve this:

Use of Chiral Starting Materials: A straightforward approach involves the reaction of a ketone with an enantiomerically pure diol. These chiral diols are often derived from the "chiral pool," which includes readily available natural products like tartaric acid. The inherent chirality of the diol directs the stereochemical outcome of the ketalization reaction, leading to the preferential formation of one diastereomer of the resulting dioxolane.

Chiral Catalysis: Asymmetric catalysis offers a more efficient method for generating chiral dioxolanes from prochiral substrates. Chiral catalysts, such as chiral Brønsted or Lewis acids, can create a chiral environment around the reacting molecules. This environment favors one pathway of reaction over the other, resulting in the formation of one enantiomer of the dioxolane in excess.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer in a racemic mixture of a dioxolane with a chiral reagent or catalyst. This leaves the unreacted enantiomer in a higher enantiomeric purity.

These methods provide access to a wide range of chiral dioxolane building blocks for further synthetic transformations.

Utilization of Dioxolane Moieties as Chiral Auxiliaries in Asymmetric Induction

Chiral dioxolane moieties are widely recognized for their role as effective chiral auxiliaries. A chiral auxiliary is a group that is temporarily attached to a substrate to control the stereochemistry of a reaction. Once the desired stereoselective transformation is complete, the auxiliary is removed.

Dioxolanes derived from chiral diols, particularly those based on tartaric acid (known as TADDOLs), are prominent examples. The rigid and well-defined conformational structure of the dioxolane ring, often with bulky substituents, creates a sterically biased environment. This steric hindrance effectively blocks one face of a nearby reactive center, compelling an incoming reagent to approach from the less hindered face. This directed attack leads to a high degree of stereoselectivity in the product.

The predictable stereochemical control exerted by these dioxolane-based auxiliaries has made them invaluable in a variety of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations.

Design and Application of Dioxolane-Based Ligands in Enantioselective Catalysis (e.g., TADDOL analogs)

Beyond their use as chiral auxiliaries, dioxolane-based structures are crucial components in the design of chiral ligands for enantioselective catalysis. The most celebrated examples are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). These C2-symmetric diols are capable of coordinating to various metal centers, thereby generating a chiral catalyst.

The design of TADDOLs and their analogs is a subject of ongoing research. By systematically modifying the aryl groups at the C2 position of the dioxolane, the steric and electronic properties of the resulting ligand can be fine-tuned. This allows for the optimization of the catalyst's performance for a specific chemical transformation, leading to higher yields and enantioselectivities.

TADDOL-metal complexes have demonstrated broad utility as catalysts in a range of enantioselective reactions, including:

Nucleophilic additions to carbonyl compounds: They catalyze the addition of organometallic reagents to aldehydes and ketones, affording chiral alcohols with high enantiomeric excess.

Diels-Alder reactions: Functioning as chiral Lewis acids, they control the facial selectivity of the dienophile's approach to the diene.

Ene reactions: They promote the enantioselective addition of an alkene possessing an allylic hydrogen to an enophile.

The versatility, tunability, and high efficiency of dioxolane-based ligands like TADDOLs have solidified their position as a "privileged" class of ligands in the field of asymmetric catalysis.

Advanced Structural Characterization and Conformational Analysis of 2 Methyl 2 Phenethyl 1,3 Dioxolane

X-ray Crystallographic Investigations for Absolute Configuration and Solid-State Conformations

While specific X-ray crystallographic data for 2-Methyl-2-phenethyl-1,3-dioxolane were not found in the surveyed literature, analysis of closely related structures provides significant insight into its likely solid-state conformation. The Crystallography Open Database (COD) includes an entry for the related compound 2-methyl-2-phenyl-1,3-dioxolane (B8808167), indicating that crystallographic studies on similar molecules are feasible. nih.gov

Table 1: Example Crystallographic Data for a Substituted 1,3-Dioxolane (B20135) Derivative This table presents data for a related, more complex dioxolane to illustrate typical crystallographic parameters.

Parameter Value
Compound 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane
Formula C₃₂H₃₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.3892 (2)
b (Å) 20.3541 (4)
c (Å) 12.1864 (3)
β (°) 104.534 (1)
V (ų) 2492.21 (9)
Z 4

Data sourced from a study on a related dioxolane derivative. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (e.g., 1H, 13C, 2D NMR)

In ¹H NMR, the protons of the dioxolane ring typically appear as a multiplet. For the phenyl analog, this signal is found around 4.0 ppm. The methyl group attached to the C2 position gives a characteristic singlet, observed at approximately 1.7 ppm. The protons of the phenyl group would produce signals in the aromatic region, typically between 7.2 and 7.5 ppm. nih.gov For this compound, one would expect to see additional signals corresponding to the ethyl linker: two triplets, one for the benzylic -CH₂- (around 2.7-2.9 ppm) and one for the -CH₂- group adjacent to the dioxolane ring.

¹³C NMR spectroscopy provides further structural detail. For 2-methyl-2-phenyl-1,3-dioxolane, the quaternary carbon at the C2 position of the dioxolane ring (the ketal carbon) shows a signal at approximately 109.6 ppm. nih.gov The carbons of the ethylene (B1197577) glycol fragment of the ring (C4 and C5) are observed at around 65.0 ppm. The methyl carbon appears at about 27.5 ppm, and the aromatic carbons resonate in the 125-142 ppm range. nih.gov For the target molecule, the two additional methylene (B1212753) carbons of the phenethyl group would be expected in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning these proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 2: Predicted NMR Data for this compound based on Analogs

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H NMR Methyl (CH₃) ~1.7 (s)
Ethyl (-CH₂-Ar) ~2.8 (t)
Ethyl (-CH₂-C(O)₂) ~2.1 (t)
Dioxolane (-OCH₂CH₂O-) ~4.0 (m)
Phenyl (C₆H₅) ~7.2-7.4 (m)
¹³C NMR Methyl (CH₃) ~27
Ethyl (-CH₂-Ar) ~30
Ethyl (-CH₂-C(O)₂) ~40
Dioxolane (-OCH₂CH₂O-) ~65
Ketal Carbon (C2) ~110
Phenyl (C₆H₅) ~126-140

Data extrapolated from known values for 2-methyl-2-phenyl-1,3-dioxolane and 2-phenylethanol. nih.govhmdb.ca

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the bonding environment and functional groups within a molecule. The analysis of this compound would reveal characteristic vibrational modes.

The FT-IR spectrum is expected to be dominated by strong C-O stretching vibrations from the dioxolane ring, typically appearing in the 1200-1000 cm⁻¹ region. researchgate.net Other key signals would include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹ for the methyl and phenethyl groups.

Aromatic C=C stretching: Medium, sharp bands in the 1600-1450 cm⁻¹ region.

CH₂/CH₃ bending vibrations: Found in the 1470-1370 cm⁻¹ range.

Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring and the C-C backbone of the phenethyl group. While a full vibrational analysis often requires computational support (e.g., DFT calculations) to assign all normal modes, these characteristic group frequencies allow for straightforward structural confirmation. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic (Phenyl) 3100-3000 Medium
C-H Stretch Aliphatic (Methyl, Ethyl) 2990-2850 Strong
C=C Stretch Aromatic Ring 1600, 1580, 1500, 1450 Medium-Weak
C-H Bend CH₃, CH₂ 1470-1370 Medium
C-O Stretch Acetal (B89532) (O-C-O) 1200-1040 Strong

Data based on standard IR correlation tables and spectra of related dioxolanes. researchgate.netnist.gov

Elucidation of Conformational Isomerism and Dynamics of the 1,3-Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar and exhibits a high degree of flexibility. nih.gov Its conformational dynamics are best described by a phenomenon known as pseudorotation, which involves the continuous interconversion between various non-planar forms without passing through a high-energy planar state. The primary conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T) or half-chair form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The presence of substituents on the ring influences the potential energy surface of this pseudorotational circuit. For 2-substituted dioxolanes like the title compound, the energy barriers between different conformations are generally low, leading to a dynamic equilibrium of conformers at room temperature. Microwave spectroscopy studies on the simpler 2-methyl-1,3-dioxolane (B1212220) have successfully identified vibrational satellites, which are a direct consequence of the large-amplitude, low-frequency motion of pseudorotation. This confirms the non-rigid nature of the ring.

Computational and Theoretical Investigations of 2 Methyl 2 Phenethyl 1,3 Dioxolane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimizing the geometry of 2-Methyl-2-phenethyl-1,3-dioxolane. DFT methods, such as B3LYP and MPW1PW91, combined with basis sets like 6-31G(d,p) and 6-31++G(d,p), have been effectively used to model related dioxolane structures. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

For instance, in a study on 2-methoxy-1,3-dioxolane, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine optimized geometrical parameters. researchgate.net Similar approaches for this compound would reveal the precise spatial arrangement of its methyl, phenethyl, and dioxolane ring components. The optimization process seeks the lowest energy conformation of the molecule, providing a stable structure that can be used for further computational analysis. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also obtained from these calculations, offering insights into the molecule's reactivity.

Calculated Geometrical Parameters for a Related Dioxolane Derivative (2-methoxy-1,3-dioxolane) using DFT/B3LYP/6-311++G(d,p)
ParameterCalculated Value
O3-C2-O1 Bond Angle107.19°
C4-O3-C2 Bond Angle107.89°

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are powerful tools for predicting the spectroscopic properties of molecules like this compound, which can then be compared with experimental data for validation. For example, vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated using DFT methods. These calculations help in the assignment of observed spectral bands to specific molecular vibrations. longdom.orgresearchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be simulated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netlongdom.org The theoretical UV-Visible spectrum, including excitation energies, oscillator strengths, and wavelengths, can be predicted using the Time-Dependent Density Functional Theory (TD-DFT) approach. longdom.org These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic transitions within the molecule. For related phenethylamine (B48288) derivatives, theoretical vibrational analysis has shown good agreement with experimental spectral data. bohrium.com

Predicted Spectroscopic Data for a Related Dioxolane (2-methoxy-1,3-dioxolane)
Spectroscopic TechniqueTheoretical MethodPredicted Properties
FT-IR/FT-RamanDFT/B3LYPVibrational Frequencies
NMRGIAO¹H and ¹³C Chemical Shifts
UV-VisibleTD-DFTExcitation Energies, Wavelengths

Mechanistic Insights and Transition State Analysis via Computational Chemistry

Computational chemistry offers a window into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The analysis of transition states is vital for understanding the kinetics and feasibility of a reaction pathway.

For instance, studies on the thermal decomposition of similar dioxolanes have utilized DFT to propose stepwise mechanisms. researchgate.net These studies suggest that the decomposition often proceeds through a concerted, non-synchronous four-centered cyclic transition state. researchgate.net The energy barrier of this rate-determining step can be calculated, providing a quantitative measure of the reaction rate. Such computational investigations can elucidate the intricate details of bond breaking and formation during a chemical transformation, offering insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Energy Landscape Mapping using Molecular Mechanics and Dynamics Simulations

Molecules like this compound can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of flexible molecules. nih.gov

These methods can map the potential energy landscape, revealing the different low-energy conformations and the energy barriers between them. For substituted dioxolanes, it has been shown that the position of substituents significantly affects the barrier heights for conformational changes, with certain configurations like the boat ring being preferred for transition states. nih.gov MD simulations can also provide insights into the dynamic behavior of the molecule over time, which is crucial for understanding its properties in a real-world system.

Theoretical Studies of Solvent Effects on Dioxolane Stability and Reactivity

The surrounding solvent can have a profound impact on the stability and reactivity of a molecule. Theoretical studies can model these solvent effects using various approaches, from implicit continuum solvation models to explicit solvent molecules. These models can help to understand how the polarity and other properties of the solvent influence the molecule's conformation, electronic structure, and reaction pathways. chemrxiv.org

For example, theoretical calculations can predict how the presence of a solvent alters the energy barriers of a reaction, thereby affecting its rate. chemrxiv.org In the case of dioxolanes, understanding solvent effects is crucial for optimizing reaction conditions in synthetic applications. Computational studies on the oxidation of related aldehydes have shown that intermolecular forces between the reactant and solvent can significantly influence reactivity and selectivity. frontiersin.org

Applications in Complex Organic Synthesis and Advanced Materials

2-Methyl-2-phenethyl-1,3-dioxolane as a Protecting Group for Carbonyl Compounds

The primary and most fundamental application of this compound is rooted in the protection of the carbonyl group of its parent ketone, 4-phenyl-2-butanone (phenethyl methyl ketone). In multi-step organic synthesis, it is often necessary to mask the reactivity of a carbonyl group to prevent it from undergoing unwanted reactions while other functional groups in the molecule are being transformed. wikipedia.org The 1,3-dioxolane (B20135) moiety, a type of cyclic ketal, is exceptionally suited for this role due to its stability under a wide range of conditions, particularly basic, nucleophilic, and reductive environments. organic-chemistry.org

The formation of this compound is achieved through the acid-catalyzed reaction of 4-phenyl-2-butanone with ethylene (B1197577) glycol. wikipedia.org This reversible reaction typically requires the removal of water to drive the equilibrium toward the formation of the ketal. organic-chemistry.org Once the desired chemical transformations on other parts of the molecule are complete, the carbonyl group can be regenerated by acid-catalyzed hydrolysis. wikipedia.org

Table 1: General Conditions for Ketalization and Deprotection of Carbonyls

Transformation Reagents and Conditions Stability/Compatibility
Formation (Protection) Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄), Dean-Stark apparatus (to remove H₂O). organic-chemistry.org Stable to bases, nucleophiles (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and some oxidizing agents. organic-chemistry.org
Cleavage (Deprotection) Aqueous acid (e.g., HCl, H₂SO₄), often in a solvent like acetone (B3395972) or THF. organic-chemistry.org Labile to strong acids. organic-chemistry.org
Mild Deprotection NaBArF₄ in water; Nickel boride; Iodine in wet nitromethane. wikipedia.orgorganic-chemistry.orgrsc.org Allows for deprotection in the presence of other acid-sensitive groups. organic-chemistry.org

The utility of dioxolanes as protecting groups is significantly enhanced by the development of selective methods for their formation and cleavage. In complex molecules containing multiple carbonyl groups, such as an aldehyde and a ketone, chemoselectivity is crucial. Generally, aldehydes can be selectively protected in the presence of ketones due to their higher reactivity. organic-chemistry.org For substrates with acid-sensitive functionalities like tert-butyldimethylsilyl (TBS) ethers or Boc-protected amines, traditional strong acid catalysts are unsuitable. Milder, more selective methods have been developed, such as using N-hydroxybenzenesulfonamide in the presence of a base, which allows for ketalization under non-acidic conditions. researchgate.net

Deprotection strategies have also evolved to offer greater selectivity. While aqueous acid is the standard method, it is harsh and can damage sensitive molecules. organic-chemistry.org Modern methodologies provide milder alternatives. For instance, nickel boride, generated in-situ from nickel chloride and sodium borohydride, can efficiently cleave dioxolanes, and under certain conditions, can achieve deprotection with concomitant reduction of the resulting carbonyl to an alcohol. rsc.orgresearchgate.net This method is chemoselective, leaving groups like halo, alkoxy, and even methylenedioxy moieties intact. rsc.orgresearchgate.net Another mild technique involves using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can quantitatively cleave a dioxolane in minutes at moderate temperatures. wikipedia.orgorganic-chemistry.org

It is important to distinguish the ketal functionality of this compound from that of an orthoester. An orthoester is a functional group containing three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃. alfa-chemistry.comwikipedia.org They are considered derivatives of unstable orthocarboxylic acids. wikipedia.org

While this compound is a ketal, the broader class of orthoesters represents another important category of protecting groups, often for carboxylic acids and alcohols. alfa-chemistry.comfiveable.me Orthoesters are highly stable towards bases and nucleophiles, making them valuable in contexts where ester protecting groups would be cleaved. fiveable.meresearchgate.net Their hydrolysis back to the parent carboxylic acid occurs under mild acidic conditions. alfa-chemistry.com Bicyclic orthoesters, in particular, have been employed as robust protecting groups for carboxylic acids in the synthesis of complex molecules. researchgate.net The use of orthoesters can also direct the stereochemistry of certain reactions, which is a critical application in the synthesis of natural products like complex carbohydrates. numberanalytics.com

Intermediacy in the Synthesis of Sophisticated Organic Molecules

Protected carbonyl compounds like this compound are fundamental intermediates in the construction of more complex molecular architectures. By temporarily rendering the carbonyl group inert, chemists can perform reactions on other parts of a molecule, a strategy that is central to the total synthesis of many natural products and bioactive compounds.

Polyketide natural products are a large class of structurally diverse compounds often biosynthesized via the stepwise condensation of simple acyl-CoA units by polyketide synthases (PKS). nih.gov The laboratory synthesis of these complex molecules often relies on a convergent approach, where different fragments of the target molecule are prepared separately and then joined together.

In such a synthetic strategy, a molecule containing a protected ketone, such as this compound, could serve as a key building block. While PKS enzymes use simple thioesters, synthetic chemists often build more complex fragments that are later coupled. researchgate.net For example, the phenethyl group could be part of a larger chain that needs to undergo reactions (e.g., additions, eliminations, or substitutions) without interference from the ketone. After coupling this fragment with another part of the target molecule, the dioxolane can be removed to reveal the ketone for further transformations, such as reduction, alkylation, or participation in a cyclization reaction. The total synthesis of the natural product Neosporol, which contains a 1,3-dioxolane moiety, illustrates the formation of this ring system as a key step in building the molecular framework. wikipedia.org

The 1,3-dioxolane ring itself is a structural motif found in numerous natural and synthetic bioactive compounds. scilit.comresearchgate.net Its presence can enhance biological activity, including antifungal, antiviral, antibacterial, and anticancer properties, potentially through hydrogen bonding between the ring's oxygen atoms and biological targets. scilit.comnih.gov Consequently, functionalized dioxolanes are valuable precursors in medicinal chemistry.

For example, various derivatives of 1,3-dioxolane have been synthesized and shown to possess significant antibacterial and antifungal activities. nih.govdoaj.org In other cases, novel 1,3-dioxolane derivatives have been investigated as agents to overcome multidrug resistance in cancer chemotherapy. nih.gov While there are no specific reports detailing the conversion of this compound into a specific bioactive heterocycle, its structure represents a versatile scaffold. The protected ketone could be an anchor point for building more complex heterocyclic systems, or the phenethyl group could be modified to introduce other functionalities before or after deprotection.

Integration of Dioxolane Moieties in Polymer Chemistry and Functional Materials Design

Functional materials are materials that possess specific native properties, such as ferroelectricity, magnetism, or energy storage capabilities, and are found in all classes of materials, including polymers. imperial.ac.uk The 1,3-dioxolane ring is a valuable component in the design of advanced polymers, conferring properties such as chemical recyclability and degradability.

The simplest monomer, 1,3-dioxolane, undergoes cationic ring-opening polymerization to produce poly(1,3-dioxolane) (pDXL), a polymer composed of alternating formaldehyde (B43269) and ethylene oxide units. escholarship.orgcapes.gov.br Recent research has focused on producing ultra-high-molecular-weight pDXL, which exhibits excellent mechanical properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), while also being chemically recyclable back to its monomer. escholarship.orgnih.gov This offers a promising avenue for creating a circular polymer economy. escholarship.org

Furthermore, functionalized dioxolanes are used as monomers to create polymers with tailored properties. For instance, 2-methylene-4-phenyl-1,3-dioxolane can be used as a comonomer in radical polymerizations to introduce ester linkages into the polymer backbone, making the resulting material degradable upon hydrolysis. rsc.org Similarly, monomers based on 1,3-dioxolane-4-ones (DOX) can undergo ring-opening polymerization to yield a wide range of functional and degradable poly(α-hydroxy acid)s. rsc.org Bis(1,3-dioxolan-4-one) monomers derived from renewable tartaric acid can act as cross-linkers to create degradable polyester (B1180765) resins, offering end-of-life options such as hydrolytic degradation and chemical depolymerization. rsc.org Although this compound is not typically used as a monomer itself, these examples demonstrate the significant role of the dioxolane moiety in the design of modern sustainable and functional polymers.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways for Dioxolanes

The synthesis of dioxolanes is undergoing a significant transformation, moving away from traditional methods towards more sustainable and efficient approaches. A key area of development is the utilization of renewable feedstocks and environmentally benign catalysts. For instance, the synthesis of various dioxolanes has been achieved through the reaction of diols with aldehydes or ketones, often employing acid catalysts. scilit.comresearchgate.net

Recent research has highlighted the potential of combining biocatalysis and chemocatalysis to produce dioxolanes from bio-derived resources. nih.govd-nb.info This dual approach allows for highly stereoselective syntheses, which is crucial for applications in pharmaceuticals and agrochemicals. d-nb.info One innovative strategy involves the use of carbon dioxide as a C1 source for the formation of the dioxolane ring, representing a significant step towards carbon-neutral chemical production. nih.govresearchgate.netresearchgate.net The development of ruthenium-based catalysts has been instrumental in this endeavor, enabling the conversion of diols and CO2 into dioxolanes. nih.govresearchgate.net

For a compound like 2-Methyl-2-phenethyl-1,3-dioxolane, these advancements suggest that future synthetic routes could be designed to be more sustainable. Instead of relying on petrochemical-derived starting materials, pathways utilizing bio-based phenylethanol and ethylene (B1197577) glycol could be explored. The application of solid acid catalysts or enzyme-based systems could also enhance the green credentials of its synthesis.

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The reactivity of the dioxolane ring, while often utilized for its stability as a protecting group, is also a subject of ongoing research to uncover novel transformations. The development of new catalytic systems is central to this exploration. For example, chiral Brønsted acids have been used to catalyze the asymmetric synthesis of dioxolanes, yielding products with high diastereoselectivity and enantioselectivity. nih.gov This is particularly relevant for creating chiral centers, a common requirement in bioactive molecules.

Furthermore, the use of transition-metal catalysts is expanding the reactivity profile of dioxolanes. Nickel-catalyzed asymmetric 1,3-dipolar cycloaddition reactions have been shown to produce highly substituted cis-1,3-dioxolanes. organic-chemistry.org In the context of this compound, exploring its reactivity under various catalytic conditions could lead to the discovery of new chemical transformations, potentially yielding novel derivatives with interesting properties. For instance, ring-opening reactions or functionalization of the phenyl group could be investigated using tailored catalytic systems.

Advanced Computational Design for Tailored Dioxolane-Based Scaffolds

Computational chemistry is playing an increasingly important role in the design of new molecules and the prediction of their properties. nih.govamanote.com In the realm of dioxolanes, computational tools can be used to design scaffolds with specific three-dimensional structures and electronic properties. rug.nlnih.gov This is particularly valuable in medicinal chemistry, where the precise arrangement of functional groups is critical for biological activity.

For this compound, computational modeling could be employed to predict its conformational preferences and its potential interactions with biological targets. By simulating its binding to various enzyme active sites, researchers can identify potential therapeutic applications. Furthermore, computational studies can guide the design of derivatives with improved properties, such as enhanced binding affinity or better metabolic stability. This in-silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Integration of Dioxolane Synthesis with Flow Chemistry and Automated Platforms

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry to improve the efficiency, safety, and scalability of chemical processes. nih.govthieme-connect.de Flow reactors offer several advantages over traditional batch reactors, including better heat and mass transfer, the ability to safely handle hazardous reagents, and the potential for automation. nih.gov

The synthesis of dioxolanes is well-suited for translation to flow chemistry. The continuous nature of flow processes allows for precise control over reaction parameters, leading to higher yields and purities. For the production of this compound, a flow-based process could be developed that integrates the reaction and purification steps, leading to a more streamlined and cost-effective manufacturing process. Automated platforms could further enhance this by enabling high-throughput screening of different catalysts and reaction conditions to quickly identify the optimal parameters.

Expanding the Scope of Dioxolane Functionality in Interdisciplinary Research

The versatility of the dioxolane scaffold lends itself to a wide range of applications across different scientific disciplines. In materials science, dioxolanes are being explored as monomers for the synthesis of biodegradable polymers and as green solvents. rsc.orgrsc.orgrsc.orgnih.gov For example, poly(1,3-dioxolane) is a chemically recyclable thermoplastic with promising mechanical properties. nih.gov

In medicinal chemistry, the dioxolane motif is present in a number of biologically active compounds. The development of enantiopure β-hydroxy-1,3-dioxolanes through asymmetric hydrogenation highlights their importance as chiral building blocks for the synthesis of complex pharmaceuticals. nih.gov

For this compound, its unique combination of a phenyl group and a dioxolane ring suggests a range of potential interdisciplinary applications. Its aromatic portion could be functionalized to create novel liquid crystals or conductive polymers. In the context of medicinal chemistry, it could serve as a lead compound for the development of new therapeutic agents. The exploration of its properties in these and other areas will undoubtedly open up new avenues of research and innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.